2-Thiophenamine

Description

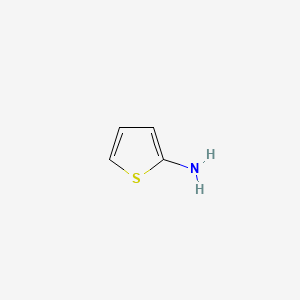

Structure

3D Structure

Properties

IUPAC Name |

thiophen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NS/c5-4-2-1-3-6-4/h1-3H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLQWRXYOTXRDNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40210601 | |

| Record name | 2-Thiophenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

616-46-6 | |

| Record name | 2-Aminothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=616-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiophenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thiophenamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118942 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Thiophenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-THIOPHENAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9MN5C2AMD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Thiophenamine chemical properties and structure

An In-Depth Technical Guide to 2-Thiophenamine: Structure, Properties, and Synthetic Utility

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 2-thiophenamine (also known as 2-aminothiophene), a cornerstone heterocyclic building block. We will move beyond a simple recitation of facts to provide a cohesive narrative on its molecular architecture, physicochemical characteristics, and its pivotal role as a synthon, particularly in the realm of medicinal chemistry and materials science. The focus is on the causality behind its reactivity and the validated protocols that leverage its unique properties.

Core Molecular Profile of 2-Thiophenamine

2-Thiophenamine is an aromatic organic compound featuring a five-membered thiophene ring substituted with an amino group at the C2 position.[1] This deceptively simple structure is the foundation of its rich and versatile chemistry. The sulfur heteroatom and the electron-donating amino group synergistically influence the electronic properties of the aromatic ring, making it a highly valuable scaffold in synthetic chemistry.[1][2]

Its significance is underscored by its classification as a "privileged structure" in drug discovery.[3][4][5] This term is reserved for molecular frameworks that can provide ligands for diverse receptors with high affinity, making them a recurring motif in a multitude of biologically active compounds.[3][6]

Physicochemical and Spectroscopic Data

A precise understanding of a molecule's physical and spectroscopic properties is a prerequisite for any synthetic application. The data for 2-thiophenamine and its closely related derivatives are summarized below.

Table 1: Physicochemical Properties of 2-Thiophenamine and Related Compounds

| Property | Value | Reference Compound |

| Molecular Formula | C₄H₅NS | 2-Thiophenamine[1] |

| Molecular Weight | 99.15 g/mol | 2-Thiophenamine |

| Appearance | Yellow to light brown solid | 2-Thiophenamine[1] |

| Boiling Point | 95-99 °C at 28 mmHg | 2-Thiophenemethylamine[7][8] |

| Density | ~1.103 g/mL at 25 °C | 2-Thiophenemethylamine[7][8] |

| Solubility | Soluble in polar organic solvents like ethanol and chloroform.[1][7][8] | 2-Thiophenamine[1] |

Spectroscopic Signature:

-

Nuclear Magnetic Resonance (NMR): In ¹H NMR, the protons on the thiophene ring exhibit characteristic shifts influenced by the electron-donating amino group. In ¹³C NMR, the carbons of the ring can be distinctly identified, providing a reliable method for structural confirmation.[9][10]

-

Fourier-Transform Infrared (FT-IR): The FT-IR spectrum is characterized by N-H stretching vibrations for the primary amine, aromatic C-H stretching, and a series of absorptions corresponding to the C=C and C-S stretching vibrations of the thiophene ring.[10]

-

UV-Visible Spectroscopy: The conjugated π-system of 2-thiophenamine gives rise to characteristic electronic transitions, typically observed in the UV region of the electromagnetic spectrum.[10][11]

The Gewald Reaction: A Cornerstone Synthesis

The most efficient and versatile route to substituted 2-aminothiophenes is the Gewald three-component reaction.[12][13][14] First reported in the 1960s, this one-pot synthesis has become a mainstay in heterocyclic chemistry due to its operational simplicity, use of readily available starting materials, and the high degree of functionalization possible in the final product.[13][15]

The reaction convenes a carbonyl compound (an aldehyde or ketone), an α-cyanoester or dinitrile (e.g., ethyl cyanoacetate or malononitrile), and elemental sulfur in the presence of a base.[12][15][16]

Reaction Mechanism: A Stepwise Analysis

The authoritative grounding for the Gewald mechanism comes from extensive experimental and computational studies.[12][17] The reaction proceeds through a well-defined sequence of steps, where the final, irreversible aromatization serves as the thermodynamic driving force.[16][17]

-

Knoevenagel-Cope Condensation: The reaction is initiated by the base-catalyzed condensation between the carbonyl compound and the active methylene compound. This step forms a crucial α,β-unsaturated nitrile intermediate, also known as a Knoevenagel adduct.[12][13][15][18] The choice of base is critical; organic bases like piperidine or triethylamine are common, but modern protocols have introduced more efficient catalytic systems.[15]

-

Sulfur Addition (Thiolation): Elemental sulfur (S₈) is activated and adds to the Knoevenagel adduct. Computational studies reveal this is not a simple addition but a complex process involving the nucleophilic opening of the S₈ ring to generate polysulfide intermediates.[12][16]

-

Intramolecular Cyclization & Aromatization: The sulfur-containing intermediate undergoes an intramolecular cyclization. This is followed by a rapid tautomerization and elimination of water (or another small molecule) to yield the stable, aromatic 2-aminothiophene ring. This final aromatization step is highly exergonic and drives the reaction equilibrium towards the product.[16][17][18][19]

Caption: The Gewald reaction pathway to 2-aminothiophenes.

Validated Experimental Protocol: Synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

This protocol is a representative example of the Gewald reaction, known for its reliability and high yield. The self-validating nature of this protocol lies in the spontaneous precipitation of the product upon completion, simplifying purification.

Materials:

-

Cyclohexanone (1 equivalent)

-

Malononitrile (1 equivalent)

-

Elemental Sulfur (1 equivalent)

-

Ethanol/Water (9:1 v/v) as solvent[15]

-

Piperidinium borate (Pip borate) catalyst (10-20 mol%)[15] or Diethylamine (Et₂NH)[18]

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the solvent (e.g., 10 mL for a 5 mmol scale reaction).

-

Reagent Addition: Add cyclohexanone (1 eq.), malononitrile (1 eq.), elemental sulfur (1 eq.), and the catalyst (e.g., 20 mol% Pip borate).[15] The order of addition is typically not critical for this one-pot reaction.

-

Reaction Conditions: Stir the mixture at a controlled temperature. With an efficient catalyst like Pip borate, the reaction can reach completion in as little as 20 minutes at moderate temperatures.[15] Alternative methods use sonication in an aqueous diethylamine system, which can also yield the product within minutes.[18]

-

Monitoring: The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting materials are completely consumed.

-

Work-up and Purification: Upon completion, the product often precipitates directly from the reaction mixture.[18] Cool the flask in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

-

Final Product: Wash the collected solid with cold ethanol to remove any unreacted starting materials or soluble impurities. The product can be further purified by recrystallization from a suitable solvent system (e.g., DCM/hexanes or ethanol) to yield the pure 2-aminothiophene derivative.[15]

Chemical Reactivity and Synthetic Applications

The synthetic utility of 2-aminothiophenes stems from the reactivity of both the amino group and the thiophene ring. The electron-donating amino group acts as a powerful activating group, rendering the C5 position of the thiophene ring highly susceptible to electrophilic attack.

Key Reaction Pathways:

-

N-Functionalization: The primary amine readily undergoes acylation, alkylation, and diazotization, providing access to a vast library of N-substituted derivatives.[12] These reactions are fundamental for tuning the pharmacological properties of drug candidates.[4]

-

Electrophilic Aromatic Substitution: The activated thiophene ring undergoes reactions such as halogenation, nitration, and Friedel-Crafts acylation, predominantly at the C5 position.

-

Annulation Reactions: Critically, 2-aminothiophenes are premier starting materials for the synthesis of fused heterocyclic systems. By choosing reagents that react with both the amino group and the adjacent C3 position, complex polycyclic structures like thieno[2,3-d]pyrimidines, thieno[2,3-b]pyrroles, and thienopyridines can be constructed.[13][20] These fused systems are prevalent in many pharmacologically active molecules.

Caption: Key reactivity patterns of 2-aminothiophene.

Applications in Drug Discovery and Beyond

The 2-aminothiophene scaffold is a prolific source of bioactive molecules, demonstrating a wide spectrum of pharmacological activities.[3][19]

-

Medicinal Chemistry: Derivatives have shown significant potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[3][4][12][21] They serve as inhibitors for various enzymes, such as kinases, and as modulators for different receptors.[3][4][15] The structural motif is found in drugs like the antipsychotic olanzapine and the anti-inflammatory agent tinoridine.[15]

-

Materials Science: The utility of 2-aminothiophenes extends to materials science, where they are key intermediates in the synthesis of azo dyes and other functional colorants.[12][13] The electronic properties of the thiophene ring also make these compounds precursors for conductive polymers and optoelectronic materials.[22]

Safety and Handling Protocols

As with any laboratory chemical, proper handling of 2-thiophenamine and its derivatives is paramount to ensure safety.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles conforming to EN166 (EU) or NIOSH (US) standards, chemical-resistant gloves, and a lab coat.[23][24]

-

Handling: Conduct all manipulations in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[23][24][25] Avoid contact with skin and eyes.[23]

-

Storage: Store containers tightly closed in a cool, dry, and well-ventilated area.[24][25] Keep away from sources of ignition and incompatible materials such as strong oxidizing agents and strong acids.[24][25]

-

Hazards: 2-Aminothiophene derivatives can be harmful if swallowed and may cause skin, eye, and respiratory irritation.[24][26] Refer to the specific Safety Data Sheet (SDS) for the particular derivative being used for comprehensive hazard information.

References

-

Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

-

Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

-

Couture, A., Deniau, E., & Grandclaudon, P. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]

-

Wang, H., et al. (2010). Convenient Synthesis of 2-Aminothiophene Derivatives by Acceleration of Gewald Reaction Under Ultrasonic Aqueous Conditions. Synthetic Communications. [Link]

-

Wang, T., et al. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett. [Link]

-

Sharma, A., & Kumar, V. (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. Journal of Pharmaceutical Negative Results. [Link]

-

Gewald, K. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]

-

Akbar, H. A. (2017). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. European Journal of Medicinal Chemistry. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 2-Aminothiophenol, 98% (GC). [Link]

-

Sharma, A., & Kumar, V. (2023). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives. ResearchGate. [Link]

-

Gewald, K. (1976). Methods for the synthesis of 2-aminothiophenes and their reactions (review). Chemistry of Heterocyclic Compounds. [Link]

-

LookChem. Thiophene-2-ethylamine: Your Go-To Building Block for Pharmaceutical Synthesis. [Link]

-

ChemBK. THIOPHENE-2-METHYLAMINE. [Link]

-

de Oliveira, R. B., et al. (2021). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Molecules. [Link]

-

LookChem. THIOPHENE-2-ETHYLAMINE. [Link]

-

Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ACS Publications. [Link]

-

Gad-Elkareem, M. A. M., et al. (2001). Synthesis and antiviral/antitumor evaluation of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes and related compounds as a new class of diarylsulfones. Bioorganic & Medicinal Chemistry. [Link]

-

Rahmani, R., et al. (2018). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one. Journal of the Chilean Chemical Society. [Link]

-

Ramalingam, S., et al. (2017). FT-IR, FT-Raman and UV-Visible Spectral Analysis on (E)-N′-(thiophen-2-ylmethylene) Nicotinohydrazide. Prime Scholars. [Link]

-

Sampedro, D., et al. (2021). Exploring the Photocyclization Pathways of Styrylthiophenes in the Synthesis of Thiahelicenes: When the Theory and Experiment Meet. The Journal of Organic Chemistry. [Link]

-

Singh, P., et al. (2022). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

Sources

- 1. CAS 616-46-6: 2-Aminothiophene | CymitQuimica [cymitquimica.com]

- 2. manavchem.com [manavchem.com]

- 3. pnrjournal.com [pnrjournal.com]

- 4. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Thiophenemethylamine | 27757-85-3 [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. spectrabase.com [spectrabase.com]

- 10. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]

- 11. Exploring the Photocyclization Pathways of Styrylthiophenes in the Synthesis of Thiahelicenes: When the Theory and Experiment Meet - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. arkat-usa.org [arkat-usa.org]

- 14. researchgate.net [researchgate.net]

- 15. d-nb.info [d-nb.info]

- 16. chemrxiv.org [chemrxiv.org]

- 17. "Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental" by Jyoti Sharma and Pier Alexandre Champagne [digitalcommons.njit.edu]

- 18. tandfonline.com [tandfonline.com]

- 19. researchgate.net [researchgate.net]

- 20. Methods for the synthesis of 2-aminothiophenes and their reactions (review) | Semantic Scholar [semanticscholar.org]

- 21. Synthesis and antiviral/antitumor evaluation of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes and related compounds as a new class of diarylsulfones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. echemi.com [echemi.com]

- 24. fishersci.com [fishersci.com]

- 25. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 26. echemi.com [echemi.com]

An In-depth Technical Guide to the Physicochemical Characteristics of 2-Thiophenamine and Its Homologues

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Nuances of Thiophenamines

In the landscape of heterocyclic chemistry, thiophene derivatives stand as crucial scaffolds, particularly within the realm of medicinal chemistry and materials science. The term "2-thiophenamine" itself, while seemingly specific, can be a source of ambiguity, often colloquially referring to a family of related structures. This guide, therefore, takes a comprehensive approach, focusing on the core 2-aminothiophene (C₄H₅NS) and its closely related, and arguably more frequently utilized, homologues: 2-thiophenemethylamine (C₅H₇NS) and 2-thiopheneethylamine (C₆H₉NS). Understanding the distinct physicochemical characteristics of each is paramount for their effective application in synthesis and drug design. This document serves as a detailed technical resource, providing not only foundational data but also the practical insights necessary for experimental success.

Section 1: Structural Elucidation and Comparative Physicochemical Properties

The seemingly subtle addition of a methylene or ethylene bridge between the thiophene ring and the amine functional group drastically alters the physical and chemical properties of these molecules. These differences are critical in determining their reactivity, solubility, and ultimately, their utility as synthetic building blocks.

Molecular Structures

The foundational structures of the three key thiophenamines are depicted below. The location of the amino group in relation to the aromatic thiophene ring is the primary determinant of their distinct chemical behavior.

Figure 1: Molecular structures of 2-aminothiophene, 2-thiophenemethylamine, and 2-thiopheneethylamine.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of the three thiophenamine derivatives. These values are essential for planning synthetic procedures, purification strategies, and for understanding the compounds' behavior in various solvent systems.

| Property | 2-Aminothiophene | 2-Thiophenemethylamine | 2-Thiopheneethylamine |

| CAS Number | 616-46-6[1] | 27757-85-3[2] | 30433-91-1[3] |

| Molecular Formula | C₄H₅NS[1][4] | C₅H₇NS[2][5] | C₆H₉NS[3][6] |

| Molecular Weight | 99.15 g/mol [4] | 113.18 g/mol [2] | 127.21 g/mol [3] |

| Appearance | Yellow to light brown solid[7] | Clear colorless to yellow liquid[5][8] | Colorless to yellow liquid[9] |

| Melting Point | 12-13 °C[4] | Not available | 202 °C[6][10] |

| Boiling Point | 194.5±13.0 °C (Predicted)[4] | 95-99 °C / 28 mmHg[2][5][8] | 200-201 °C / 750 mmHg[3][6] |

| Density | 1.0±0.1 g/cm³ (Predicted)[4] | 1.103 g/mL at 25 °C[2][5][8] | 1.087 g/mL at 25 °C[3][6] |

| pKa | Not available | 8.95±0.29 (Predicted)[5][8] | 9.47±0.10 (Predicted) |

| Refractive Index (n20/D) | Not available | 1.5670[2][5][8] | 1.551[3][6] |

| Solubility | Soluble in polar solvents like water and alcohols.[7] | Easily soluble in ethanol and chloroform.[5][8] | Soluble in DMSO and Methanol.[6] |

Section 2: Chemical Reactivity and Synthetic Utility

The reactivity of these thiophenamines is largely dictated by the interplay between the electron-rich thiophene ring and the nucleophilic amino group.

Electrophilic Aromatic Substitution

The thiophene ring is highly activated towards electrophilic aromatic substitution, with a preference for substitution at the 5-position (if unsubstituted) and to a lesser extent, the 3-position. The amino group in 2-aminothiophene further enhances this reactivity.[11] However, the increased reactivity of 2-aminofurans and, by extension, 2-aminothiophenes, can be coupled with lower stability, which presents synthetic challenges.[11] In contrast, 2-thiophenemethylamine and 2-thiopheneethylamine, where the amino group is insulated from the ring by a carbon bridge, exhibit reactivity more characteristic of the thiophene ring itself, with the amino group behaving as a typical primary amine.

Reactions of the Amino Group

The primary amine functionality in all three compounds readily undergoes a variety of characteristic reactions:

-

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) yields the corresponding amides. This is a common strategy for protecting the amino group or for introducing further functionality.

-

Schiff Base Formation: Condensation with aldehydes or ketones, typically under acidic catalysis, affords the corresponding imines (Schiff bases).[3] These are versatile intermediates in their own right.

-

Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines.

Key Synthetic Applications

These thiophenamine derivatives are valuable starting materials and intermediates in a range of synthetic applications:

-

Pharmaceutical Synthesis: 2-Thiopheneethylamine is a key intermediate in the synthesis of the antiplatelet drug Clopidogrel .[9] The broader class of 2-aminothiophenes are scaffolds for a diverse array of pharmacologically active compounds, including anticancer, antiviral, and antimicrobial agents.[1]

-

Gewald Reaction: 2-Aminothiophenes are famously synthesized via the Gewald reaction, a multi-component reaction involving a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[11][12] This reaction is a cornerstone for the preparation of polysubstituted 2-aminothiophenes.[11][12]

-

Materials Science: 2-Thiopheneethylamine has been used to functionalize multiwall carbon nanotubes.[12]

Section 3: Experimental Protocols for Characterization

A rigorous characterization of these thiophenamines is essential to confirm their identity and purity. The following section outlines standard experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of these compounds.

3.1.1 Sample Preparation: A Step-by-Step Protocol for ¹H NMR

-

Solvent Selection: Choose a deuterated solvent in which the sample is soluble. Deuterated chloroform (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic compounds and its relatively low cost.[13] For more polar compounds, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ may be more appropriate.[13]

-

Sample Weighing: Accurately weigh approximately 2-10 mg of the thiophenamine sample into a clean, dry vial.

-

Dissolution: Add approximately 0.6-1.0 mL of the chosen deuterated solvent to the vial.

-

Mixing: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

-

Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Filtration (Optional but Recommended): To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in the Pasteur pipette during transfer.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

3.1.2 Expected ¹H NMR Chemical Shifts (δ, ppm)

-

2-Aminothiophene: The aromatic protons will appear in the range of 6.0-7.5 ppm. The amino protons (NH₂) will typically appear as a broad singlet, the chemical shift of which is highly dependent on concentration and solvent.

-

2-Thiophenemethylamine: The thiophene ring protons will be in the 6.8-7.3 ppm region. The methylene protons adjacent to the amine (CH₂) will likely appear around 3.9 ppm, and the amino protons (NH₂) as a broad singlet.

-

2-Thiopheneethylamine: The thiophene ring protons will be in the 6.8-7.2 ppm range. The two methylene groups will appear as distinct signals, likely triplets, in the 2.8-3.2 ppm region. The amino protons (NH₂) will present as a broad singlet.

Figure 2: Workflow for ¹H NMR analysis of thiophenamines.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an excellent technique for identifying the key functional groups present in the thiophenamine molecules.

3.2.1 Sample Preparation: KBr Pellet Method for Solids and Neat Liquid for Liquids

-

For Solid Samples (e.g., 2-Aminothiophene):

-

Drying: Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven to remove any absorbed water.[14]

-

Grinding: In an agate mortar and pestle, grind 1-2 mg of the solid sample with approximately 100-200 mg of the dry KBr until a fine, homogeneous powder is obtained.[14]

-

Pressing: Transfer the powder to a pellet press and apply pressure to form a thin, transparent or translucent pellet.[14]

-

-

For Liquid Samples (e.g., 2-Thiophenemethylamine, 2-Thiopheneethylamine):

-

Neat Liquid: Place a small drop of the liquid sample between two salt plates (e.g., KBr or NaCl).

-

Assembly: Gently press the plates together to form a thin film of the liquid.

-

Analysis: Mount the plates in the spectrometer for analysis.

-

3.2.2 Key FT-IR Absorption Bands (cm⁻¹)

| Functional Group | Approximate Wavenumber (cm⁻¹) | Vibration Type |

| N-H (Primary Amine) | 3500-3300 (two bands) | Asymmetric & Symmetric Stretch |

| C-H (Aromatic) | 3100-3000 | Stretch |

| C-H (Aliphatic) | 3000-2850 | Stretch |

| C=C (Aromatic Ring) | 1600-1450 | Stretch |

| C-N | 1350-1000 | Stretch |

| C-S | 800-600 | Stretch |

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which are primarily associated with the conjugated π-system of the thiophene ring.

3.3.1 Experimental Protocol

-

Solvent Selection: Choose a UV-grade solvent that does not absorb in the region of interest (typically 200-400 nm). Ethanol or hexane are common choices.

-

Solution Preparation: Prepare a dilute solution of the thiophenamine in the chosen solvent. The concentration should be adjusted to give a maximum absorbance in the range of 0.5-1.5.

-

Blank Measurement: Record a baseline spectrum of the pure solvent in a quartz cuvette.

-

Sample Measurement: Record the spectrum of the sample solution.

-

Data Analysis: Determine the wavelength of maximum absorbance (λ_max).

3.3.2 Expected Spectral Features

Thiophene itself has a characteristic absorption band around 235 nm.[5] Substitution on the thiophene ring will cause a shift in this absorption. The amino group, being an auxochrome, is expected to cause a bathochromic shift (to longer wavelengths) and an increase in the molar absorptivity. The exact λ_max will depend on the specific compound and the solvent used.

Section 4: Safety and Handling

As with all chemicals, proper safety precautions must be observed when handling thiophenamines.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area or a fume hood, especially when handling these compounds in liquid form.

-

Storage: Store in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.[8] 2-Thiophenemethylamine and 2-thiopheneethylamine are noted to be air-sensitive.[5][10]

Conclusion

2-Aminothiophene and its homologues, 2-thiophenemethylamine and 2-thiopheneethylamine, are a versatile and important class of compounds in modern organic chemistry. A thorough understanding of their distinct physicochemical properties, reactivity, and spectral characteristics is essential for their successful application in research and development. This guide provides a solid foundation of both theoretical knowledge and practical experimental guidance to aid scientists in their work with these valuable synthetic building blocks.

References

- 2-Thiopheneethylamine. (n.d.). ChemBK. Retrieved from [Link]

- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.

- KBr Pellet Method. (n.d.). Shimadzu. Retrieved from [Link]

- THIOPHENE-2-METHYLAMINE. (2024, April 10). ChemBK. Retrieved from [Link]

- NMR solvent selection - that also allows sample recovery. (2018, December 7). BioChromato. Retrieved from [Link]

- Exploring Thiophene-2-Ethylamine: Properties, Applications, and Manufacturing in China. (n.d.). LinkedIn. Retrieved from [Link]

- 2-Aminothiophene. (n.d.). ChemBK. Retrieved from [Link]

- Imoto, E., & Motoyama, R. (1958). The Ultraviolet Spectra of the Thiophene Derivatives. Bulletin of University of Osaka Prefecture.

- 2-Aminothiophene. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 3. researchgate.net [researchgate.net]

- 4. Thiophene-thiophene versus phenyl-phenyl coupling in 2-(Diphenylamino)-Thiophenes: an ESR-UV/Vis/NIR spectroelectrochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 6. scienceijsar.com [scienceijsar.com]

- 7. Positional Isomeric Thiophene-Based π‑Conjugated Chromophores: Synthesis, Structure, and Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Study of absorption and emission spectra of substituted terthiophene compounds by methods of theoretical chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pelletpressdiesets.com [pelletpressdiesets.com]

- 10. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 11. How Do You Do A Kbr Pellet Procedure? A Step-By-Step Guide For High-Quality Ftir Analysis - Kintek Solution [kindle-tech.com]

- 12. eng.uc.edu [eng.uc.edu]

- 13. NMR solvent selection - that also allows sample recovery [biochromato.com]

- 14. shimadzu.com [shimadzu.com]

An In-depth Technical Guide to 2-Thiophenamine: Synthesis, Properties, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2-Aminothiophene Scaffold

2-Thiophenamine, also known as 2-aminothiophene, is a pivotal heterocyclic amine that serves as a cornerstone in medicinal chemistry and materials science. Its unique structural and electronic properties, stemming from the fusion of an electron-rich thiophene ring with a reactive amino group, render it a highly sought-after building block for the synthesis of a diverse array of complex molecules. The thiophene moiety is often considered a bioisostere of a benzene ring, offering modified physicochemical properties while retaining the ability to engage in crucial biological interactions. This guide provides a comprehensive technical overview of 2-Thiophenamine, focusing on its fundamental characteristics, synthesis, reactivity, and its burgeoning role in drug discovery and development.

Core Properties of 2-Thiophenamine

A thorough understanding of the physicochemical properties of 2-Thiophenamine is essential for its effective utilization in research and synthesis.

| Property | Value | Reference |

| CAS Number | 616-46-6 | [1] |

| Molecular Formula | C₄H₅NS | [1][2] |

| Molecular Weight | 99.15 g/mol | |

| Appearance | Yellow to light brown solid or liquid | [2] |

| Melting Point | 12-13 °C | |

| Boiling Point | 194.5 ± 13.0 °C (Predicted) | |

| Solubility | Soluble in polar solvents like water and alcohols. | [2] |

| pKa | 2.51 ± 0.10 (Predicted) |

Synthesis of 2-Thiophenamine and Its Derivatives

The synthesis of the 2-aminothiophene core is most famously achieved through the Gewald three-component reaction . This versatile and widely adopted method involves the condensation of a ketone or aldehyde, an activated nitrile (such as malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[3][4][5][6][7][8]

The general mechanism of the Gewald reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent ring closure and aromatization to yield the 2-aminothiophene product.[8]

Sources

- 1. 2-Aminothiophene | C4H5NS | CID 97373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 616-46-6: 2-Aminothiophene | CymitQuimica [cymitquimica.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methods for the synthesis of 2-aminothiophenes and their reactions (review) | Semantic Scholar [semanticscholar.org]

- 8. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Data of 2-Thiophenamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Thiophenamine, also known as 2-aminothiophene, is a pivotal heterocyclic amine that serves as a fundamental building block in the synthesis of a wide array of pharmacologically active compounds and functional materials. Its unique structural motif, featuring a thiophene ring substituted with an amino group, imparts distinct chemical properties that are leveraged in medicinal chemistry and materials science. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of 2-thiophenamine, offering insights into the interpretation of its spectral features.

The structural and electronic properties of 2-thiophenamine make it a valuable scaffold in drug discovery. The thiophene ring is considered a bioisostere of the benzene ring, offering similar steric and electronic properties while potentially improving metabolic stability and pharmacokinetic profiles of drug candidates. Derivatives of 2-aminothiophene have shown a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

This guide is structured to provide not only the spectral data but also the rationale behind the observed signals, grounded in the principles of each spectroscopic technique. Detailed experimental protocols for acquiring such data are also outlined to ensure reproducibility and methodological rigor.

Molecular Structure and Key Spectroscopic Features

The molecular structure of 2-thiophenamine dictates its characteristic spectroscopic fingerprints. The thiophene ring is an aromatic five-membered heterocycle, and the amino group at the C2 position significantly influences the electron distribution within the ring through resonance and inductive effects.

Caption: Molecular structure of 2-thiophenamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2-thiophenamine, both ¹H and ¹³C NMR provide invaluable structural information.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-thiophenamine is characterized by signals from the aromatic protons on the thiophene ring and the protons of the amino group. The electron-donating amino group influences the chemical shifts of the ring protons, causing them to appear at specific resonances.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-thiophenamine in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher). Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

-

Data Acquisition: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans (e.g., 16-64) for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

Data Processing: Apply Fourier transformation to the free induction decay (FID), followed by phase and baseline correction.

Data and Interpretation:

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H3 | 6.15 - 6.25 | Doublet of doublets (dd) | J(H3-H4) ≈ 3.5, J(H3-H5) ≈ 1.5 |

| H4 | 6.55 - 6.65 | Doublet of doublets (dd) | J(H4-H5) ≈ 5.0, J(H4-H3) ≈ 3.5 |

| H5 | 6.75 - 6.85 | Doublet of doublets (dd) | J(H5-H4) ≈ 5.0, J(H5-H3) ≈ 1.5 |

| NH₂ | 3.50 - 4.50 | Broad singlet (br s) | - |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

The protons on the thiophene ring (H3, H4, and H5) exhibit characteristic coupling patterns. The coupling constants are typical for protons on a thiophene ring, with the ortho coupling (J(H4-H5)) being the largest, followed by the meta coupling (J(H3-H4)), and the para coupling (J(H3-H5)) being the smallest. The amino protons typically appear as a broad singlet, and their chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of 2-thiophenamine. The chemical shifts of the carbon atoms in the thiophene ring are influenced by the electronegativity of the sulfur atom and the electronic effects of the amino group.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (e.g., 20-50 mg) in a suitable deuterated solvent.

-

Instrument Setup: Use a standard NMR spectrometer with a broadband probe.

-

Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (hundreds to thousands) is typically required due to the low natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Data and Interpretation:

| Carbon | Chemical Shift (δ, ppm) |

| C2 | 150 - 155 |

| C3 | 105 - 110 |

| C4 | 120 - 125 |

| C5 | 115 - 120 |

Note: Chemical shifts are approximate and can vary depending on the solvent.

The C2 carbon, directly attached to the amino group, is significantly deshielded and appears at the lowest field. The other ring carbons appear at chemical shifts typical for aromatic thiophene systems.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-thiophenamine shows characteristic absorption bands for the N-H bonds of the amino group and the C-H and C=C bonds of the thiophene ring.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film between salt plates (NaCl or KBr) if it is a liquid, or as a KBr pellet or a Nujol mull if it is a solid.

-

Data Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction to obtain the final spectrum.

Data and Interpretation:

| Wavenumber (cm⁻¹) | Vibration |

| 3400 - 3200 | N-H stretching (asymmetric and symmetric) |

| 3100 - 3000 | Aromatic C-H stretching |

| 1620 - 1580 | N-H bending (scissoring) |

| 1550 - 1450 | Aromatic C=C stretching |

| ~840 | C-S stretching |

| 800 - 600 | C-H out-of-plane bending |

The two distinct N-H stretching bands in the 3400-3200 cm⁻¹ region are characteristic of a primary amine. The aromatic C-H stretching vibrations appear just above 3000 cm⁻¹. The bending vibration of the N-H group and the stretching vibrations of the aromatic C=C bonds are also clearly visible. The C-S stretching vibration is typically weak and can be found in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Use a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI). EI is a hard ionization technique that often leads to extensive fragmentation, providing valuable structural information.

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

Data and Interpretation:

The mass spectrum of 2-thiophenamine will show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) corresponding to its molecular weight (99.16 g/mol ). Under EI conditions, the molecular ion will undergo fragmentation, leading to a series of fragment ions.

Predicted Fragmentation Pattern:

Caption: Predicted major fragmentation pathways of 2-thiophenamine in EI-MS.

-

Molecular Ion (M⁺, m/z 99): The peak corresponding to the intact molecule.

-

Loss of NH (m/z 84): Fragmentation involving the loss of the amino radical.

-

Loss of HCN and H (m/z 71): A common fragmentation pathway for aromatic amines, involving the loss of hydrogen cyanide followed by a hydrogen radical.

-

Loss of C₂H₃ (m/z 72): Cleavage of the thiophene ring.

The relative intensities of these fragment ions provide a unique fingerprint for 2-thiophenamine.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive reference for the characterization of 2-thiophenamine. The interplay of NMR, IR, and MS techniques allows for a confident identification and structural elucidation of this important heterocyclic building block. For researchers in drug development and materials science, a solid understanding of these spectroscopic features is essential for ensuring the quality of starting materials and for monitoring the progress of chemical syntheses involving this versatile scaffold. The provided experimental protocols serve as a foundation for obtaining high-quality and reproducible spectroscopic data.

References

- Spectral data for thiophene derivatives can be found in various online databases such as the Spectral Database for Organic Compounds (SDBS) and PubChem.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

An In-Depth Technical Guide to the Solubility and Stability of 2-Thiophenamine for Researchers and Drug Development Professionals

Foreword: Navigating the Physicochemical Landscape of 2-Thiophenamine

2-Thiophenamine, a key heterocyclic amine, serves as a versatile building block in the synthesis of numerous pharmaceutical agents. Its thiophene core is a recognized bioisostere of the benzene ring, offering a unique combination of aromaticity and potential for diverse chemical interactions. However, the successful incorporation of this moiety into drug candidates and the development of stable, effective formulations are critically dependent on a thorough understanding of its fundamental physicochemical properties. This guide provides a comprehensive framework for characterizing the solubility and stability of 2-thiophenamine, addressing the nuances of experimental design and data interpretation that are paramount for researchers, scientists, and drug development professionals. While extensive quantitative data for 2-thiophenamine is not always readily available in public literature, this document equips you with the foundational knowledge and detailed protocols to elucidate these critical parameters in your own laboratory setting.

I. Physicochemical Properties: The Foundation of Developability

A molecule's intrinsic properties, such as its ionization constant (pKa) and lipophilicity (LogP), are the primary determinants of its solubility and, consequently, its absorption and distribution characteristics.

A. Ionization Constant (pKa): The Key to pH-Dependent Behavior

The amino group on the thiophene ring imparts a basic character to 2-thiophenamine, meaning its charge state and, therefore, its aqueous solubility are highly dependent on the pH of the surrounding environment. While an experimentally determined pKa for 2-thiophenamine is not widely published, it can be determined using standard methods.

Experimental Protocol: Potentiometric Titration for pKa Determination

-

Preparation: Accurately weigh and dissolve a known amount of 2-thiophenamine in a solution of 0.1 M HCl.

-

Titration: Titrate the solution with a standardized 0.1 M NaOH solution, monitoring the pH using a calibrated pH meter after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at which 50% of the 2-thiophenamine has been neutralized, corresponding to the midpoint of the steepest part of the titration curve.

B. Lipophilicity (LogP): Balancing Solubility and Permeability

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. It is a critical parameter for predicting a drug's ability to cross biological membranes. For 2-thiophenamine, a computed XLogP3 value of 1.4 is available, suggesting a moderate degree of lipophilicity.[1]

II. Solubility Profile: A Critical Parameter for Formulation

The solubility of an active pharmaceutical ingredient (API) in various media is a cornerstone of formulation development, impacting everything from dissolution rate to bioavailability.

A. Aqueous Solubility: The Influence of pH

As a basic compound, the aqueous solubility of 2-thiophenamine is expected to be significantly higher in acidic conditions where it is protonated and forms a more soluble salt. The Henderson-Hasselbalch equation can provide a rough estimate of the pH-solubility profile, but experimental determination is crucial for accuracy, as the behavior of cationic drugs in solution can be complex.[2]

Experimental Protocol: Shake-Flask Method for pH-Dependent Aqueous Solubility

-

Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 9).

-

Equilibration: Add an excess of 2-thiophenamine to each buffer solution in sealed vials. Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: After equilibration, filter the solutions to remove undissolved solid. Analyze the concentration of 2-thiophenamine in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Profile Generation: Plot the measured solubility against the pH of the respective buffer to generate the pH-solubility profile.

B. Organic Solvent Solubility: Essential for Synthesis and Purification

Knowledge of solubility in organic solvents is critical for optimizing reaction conditions, selecting appropriate systems for purification (e.g., crystallization), and for certain formulation strategies. While specific quantitative data for 2-thiophenamine is sparse, qualitative information for related compounds suggests it is likely to be soluble in a range of common organic solvents. For instance, the related compound 2-thiophene-ethanol is slightly soluble in chloroform and ethyl acetate.[3] Another analogue, 2-(thiophen-3-yl)ethanol, is moderately soluble in ethyl acetate and methanol.[4]

Experimental Protocol: Isothermal Shake-Flask Method for Organic Solvent Solubility

This method is analogous to the aqueous solubility determination but uses organic solvents instead of buffers.

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, tetrahydrofuran, dimethyl sulfoxide).

-

Equilibration: Add an excess of 2-thiophenamine to each solvent and agitate at a constant temperature until equilibrium is reached.

-

Quantification: After filtration, determine the concentration of 2-thiophenamine in each solvent. Given the volatility of many organic solvents, gravimetric analysis (evaporating the solvent and weighing the residue) can be a reliable quantification method, provided the solute is not volatile. Alternatively, a calibrated HPLC method is preferred for its sensitivity and specificity.

Table 1: Predicted and Analogous Solubility of Thiophene Derivatives

| Solvent Class | Solvent Name | Predicted Solubility of 2-Thiophenamine | Analogous Compound Data | Source |

| Aqueous | Water (pH dependent) | Higher at acidic pH | 2-thiophene-ethanol: Slightly soluble in water | [3] |

| Alcohols | Methanol, Ethanol | Likely Soluble | 2-(thiophen-3-yl)ethanol: Moderately soluble in methanol | [4] |

| Ketones | Acetone | Likely Soluble | 2-Acetylthiophene: Soluble | [5] |

| Esters | Ethyl Acetate | Likely Soluble | 2-thiophene-ethanol: Slightly soluble in ethyl acetate | [3] |

| Chlorinated | Dichloromethane | Likely Soluble | 2-Acetylthiophene: Soluble | [5] |

| Ethers | Tetrahydrofuran | Likely Soluble | Tetrahydrofuran is a versatile solvent for many organic compounds.[6][7][8] | |

| Aprotic Polar | Acetonitrile, DMSO | Likely Soluble | 2-Acetylthiophene: Soluble in DMSO (200 mg/mL) | [5] |

III. Stability Assessment: Ensuring Product Quality and Shelf-Life

Forced degradation studies are a regulatory requirement and a critical tool in drug development to understand the intrinsic stability of a drug substance, identify potential degradation products, and develop stability-indicating analytical methods.[9][10] Thiophene-containing compounds, in general, can be susceptible to degradation under various stress conditions.

A. Forced Degradation Studies: A Proactive Approach

The following protocols outline a systematic approach to investigating the stability of 2-thiophenamine under hydrolytic, oxidative, photolytic, and thermal stress.

Workflow for Forced Degradation Studies

Caption: A logical workflow for conducting forced degradation studies on 2-thiophenamine.

Experimental Protocols for Forced Degradation

-

Hydrolytic Degradation:

-

Prepare solutions of 2-thiophenamine in 0.1 M HCl and 0.1 M NaOH.

-

Incubate the solutions at an elevated temperature (e.g., 60°C).

-

Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the samples before analysis by a stability-indicating HPLC method.

-

-

Oxidative Degradation:

-

Prepare a solution of 2-thiophenamine in a suitable solvent.

-

Add a low concentration of hydrogen peroxide (e.g., 3%).

-

Keep the solution at room temperature, protected from light.

-

Monitor the degradation over time by HPLC.

-

-

Photolytic Degradation:

-

Expose a solution of 2-thiophenamine to a calibrated light source that provides both UV and visible light in a photostability chamber.

-

Analyze samples at appropriate time intervals.

-

-

Thermal Degradation:

-

Place a known amount of solid 2-thiophenamine in a controlled temperature oven (e.g., 80°C).

-

At specified time points, dissolve a sample in a suitable solvent and analyze by HPLC.

-

B. Potential Degradation Pathways

Based on the chemistry of aromatic amines and thiophenes, several degradation pathways can be anticipated for 2-thiophenamine:

-

Oxidation: The thiophene sulfur atom can be oxidized to a sulfoxide or sulfone. The aromatic ring system can also be susceptible to oxidative degradation.

-

Polymerization/Color Change: Aromatic amines are often prone to oxidative polymerization, which can manifest as a color change in the sample (e.g., turning brown or black). This is a common observation for unstable aromatic amines.

-

Hydrolysis: While the thiophene ring is generally stable to hydrolysis, extreme pH and temperature conditions could potentially lead to ring-opening.

-

Photodegradation: Exposure to UV light can induce photochemical reactions, leading to a variety of degradation products.

Potential Degradation Pathways of 2-Thiophenamine

Caption: Plausible degradation pathways for 2-thiophenamine under stress conditions.

IV. Analytical Methodologies: The Key to Accurate Characterization

A robust, stability-indicating analytical method is essential for accurately quantifying 2-thiophenamine and its degradation products.

A. Stability-Indicating HPLC Method Development

A reverse-phase HPLC method with UV detection is the workhorse for stability studies. The goal is to develop a method that can separate the parent compound from all potential degradation products.

Protocol: Development of a Stability-Indicating RP-HPLC Method

-

Column Selection: A C18 column is a good starting point.

-

Mobile Phase Optimization:

-

Aqueous Phase: An acidic buffer (e.g., phosphate or acetate buffer, pH 2.5-4) is often used to ensure good peak shape for basic compounds like 2-thiophenamine.

-

Organic Phase: Acetonitrile or methanol.

-

Gradient Elution: Start with a low percentage of the organic phase and gradually increase it to elute more hydrophobic degradation products.

-

-

Detection: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths and to assess peak purity.

-

Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

B. Identification of Degradation Products

Once degradation is observed, identifying the structure of the degradation products is crucial.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides the molecular weight of the degradation products, which is a critical first step in their identification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation, degradation products may need to be isolated (e.g., by preparative HPLC) and analyzed by NMR.

V. Conclusion and Recommendations

This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of 2-thiophenamine. While specific quantitative data for this molecule is not extensively published, the provided protocols and theoretical considerations offer a robust starting point for any researcher or drug development professional.

Key Recommendations:

-

Experimental Verification: Always perform experimental determinations of solubility and stability for your specific batch of 2-thiophenamine, as impurities can significantly impact these properties.

-

Method Validation: Ensure that all analytical methods used for quantification are properly validated to guarantee the reliability of your data.

-

Comprehensive Characterization: A thorough understanding of the physicochemical properties of 2-thiophenamine early in the development process can prevent costly and time-consuming issues at later stages.

By following the principles and methodologies outlined in this guide, you will be well-equipped to navigate the challenges of working with 2-thiophenamine and to successfully advance your research and development goals.

VI. References

-

Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. PMC - NIH. (2022-10-01). [Link]

-

2-Aminothiophene | C4H5NS | CID 97373. PubChem. [Link]

-

Accuracy of calculated pH-dependent aqueous drug solubility. PubMed. [Link]

-

2-Thiophenemethanol | C5H6OS | CID 69467. PubChem. [Link]

-

Forced degradation studies. MedCrave online. (2016-12-14). [Link]

-

DMSO Solubility Assessment for Fragment-Based Screening. PMC - NIH. [Link]

-

2-(N,N-Diphenylamino)thiophene | C16H13NS | CID 10198887. PubChem. [Link]

-

2-Thiophene Ethanol. Mallak Specialties Pvt Ltd. [Link]

-

Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. (2016-05-02). [Link]

-

Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022-11-30). [Link]

-

Ethyl 2-thienylacetate | C8H10O2S | CID 93657. PubChem - NIH. [Link]

-

2-Methyltetrahydrofuran. Wikipedia. [Link]

-

2-Thiopheneethanol | C6H8OS | CID 79400. PubChem - NIH. [Link]

-

Dimethyl Sulfoxide (DMSO) Solubility Data: Gaylord Chemical Company, L.L.C. Scribd. [Link]

-

Chemical Properties of Tetrahydrofuran, 2-methyl-2-methoxy. Cheméo. [Link]

-

Isopropanol | CH3CHOHCH3 | CID 3776. PubChem - NIH. [Link]

-

Tetrahydrofuran | (CH2)3CH2O | CID 8028. PubChem. [Link]

-

Solubility Data of DMSO | PDF | Dimethyl Sulfoxide | Chloride. Scribd. [Link]

-

2-(Methylthio)ethyl acetate | C5H10O2S | CID 4447651. PubChem - NIH. [Link]

-

Tetrahydrofuran. Wikipedia. [Link]

-

Thiophene | C4H4S | CID 8030. PubChem - NIH. [Link]

-

Preferential solvation of thiophene and furan-2-carboxaldehyde phenylhydrazone derivatives in DMSO-water and DMSO-n-octanol mixtures. PubMed. (2013-02-15). [Link]

Sources

- 1. 2-Aminothiophene | C4H5NS | CID 97373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mallak 2TE| 2-Thiophene Ethanol, C6H8OS, 5402-55-1, Thiophene 2 Ethanol, Active pharmaceutical Intermediate, API [mallakchemicals.com]

- 4. chemshuttle.com [chemshuttle.com]

- 5. benchchem.com [benchchem.com]

- 6. Tetrahydrofuran | (CH2)3CH2O | CID 8028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Tetrahydrofuran | Fisher Scientific [fishersci.com]

- 8. Tetrahydrofuran - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. 2-Thiophenemethylamine 96 27757-85-3 [sigmaaldrich.com]

Foreword: The Enduring Significance of the 2-Aminothiophene Scaffold

An In-Depth Technical Guide to the Synthesis of 2-Thiophenamine and Its Derivatives

The 2-aminothiophene moiety is a privileged scaffold in modern chemistry. Its unique electronic properties and ability to act as a bioisostere for phenyl groups have cemented its role as a cornerstone in medicinal chemistry and materials science.[1] More than three-quarters of all biologically active compounds feature a heterocyclic component, and within this vast landscape, 2-aminothiophenes are particularly prominent.[1] They form the core of numerous pharmaceuticals, including the antipsychotic drug olanzapine and the non-steroidal anti-inflammatory agent tinoridine.[2] Their derivatives exhibit a wide spectrum of biological activities, including antiviral, antimicrobial, antiproliferative, and antifungal properties.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principal synthetic routes to this vital class of compounds, emphasizing mechanistic understanding, practical application, and modern innovations.

Chapter 1: The Gewald Reaction: The Workhorse of 2-Aminothiophene Synthesis

Since its discovery by Karl Gewald in the 1960s, the Gewald reaction has become the most versatile and widely employed method for constructing polysubstituted 2-aminothiophenes.[3][4][5] Its prominence stems from the ready availability of starting materials, mild reaction conditions, and the high degree of functionalization achievable in a single step.[3][4]

The reaction is a multi-component condensation involving a carbonyl compound (ketone or aldehyde), an α-activated nitrile (such as malononitrile or ethyl cyanoacetate), and elemental sulfur, typically in the presence of a base.[5][6]

The Reaction Mechanism: A Stepwise Assembly

The power of the Gewald reaction lies in its elegant and efficient cascade of well-understood organic transformations. The mechanism was fully elucidated decades after its discovery and proceeds through three key stages.[5]

-

Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[5] This step forms a stable α,β-unsaturated nitrile intermediate, also known as a vinylidene cyanide.

-

Sulfur Addition (Michael Addition): Elemental sulfur, activated by the basic medium, adds to the electron-deficient β-carbon of the unsaturated intermediate. The precise mechanism of this addition is still debated but is believed to proceed via a thiolate intermediate.[5]

-

Intramolecular Cyclization & Tautomerization: The newly formed sulfur nucleophile attacks the nitrile carbon, leading to ring closure. Subsequent tautomerization of the resulting imine affords the stable, aromatic 2-aminothiophene product.[5]

Sources

The Versatile Thiophene Scaffold: A Technical Guide to its Diverse Biological Activities

For researchers, scientists, and drug development professionals, the enduring appeal of heterocyclic compounds lies in their vast and largely untapped therapeutic potential. Among these, the thiophene nucleus, a five-membered aromatic ring containing a single sulfur atom, stands out as a privileged scaffold in medicinal chemistry.[1] Its unique physicochemical properties, including stability and lipophilicity, have made it a cornerstone in the design of novel therapeutic agents with a remarkable breadth of biological activities.[2][3] This in-depth technical guide provides a comprehensive overview of the significant biological activities of thiophene derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. Beyond a mere cataloging of effects, this guide delves into the underlying mechanisms of action and provides detailed, field-proven experimental protocols for their evaluation, empowering researchers to confidently advance their drug discovery programs.

Part 1: Anticancer Activity of Thiophene Derivatives: Targeting the Hallmarks of Malignancy

Thiophene-based compounds have emerged as a significant class of anticancer agents, demonstrating efficacy against a wide range of cancer cell lines.[4][5][6] Their mechanisms of action are diverse, targeting various signaling pathways and cellular processes that are fundamental to cancer progression.[4][5]

Mechanisms of Anticancer Action

The anticancer activity of thiophene derivatives is often attributed to their ability to interfere with key cellular processes essential for tumor growth and survival. These mechanisms include:

-

Inhibition of Kinases: Many thiophene analogs are designed to target and inhibit specific protein kinases that are often dysregulated in cancer, such as WEE1 kinase.[7]

-

Disruption of Microtubule Assembly: Certain thiophene derivatives can interfere with tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7][8]

-

Induction of Apoptosis: Thiophene compounds can trigger programmed cell death through the activation of caspases, such as caspase-3 and caspase-9.[7][8]

-

Topoisomerase Inhibition: Some derivatives have been shown to inhibit topoisomerase enzymes, which are crucial for DNA replication and repair in cancer cells.[5][6]

-

Induction of Reactive Oxygen Species (ROS): Certain thiophene analogs can induce apoptosis by promoting the generation of reactive oxygen species within cancer cells.[5][6]

The specific mechanism of action is highly dependent on the nature and position of the substituents on the thiophene ring, highlighting the importance of structure-activity relationship (SAR) studies in designing potent anticancer agents.[4][5]

Experimental Workflow for Evaluating Anticancer Activity

A robust and systematic approach is crucial for the preclinical evaluation of novel thiophene derivatives. The following workflow outlines a standard, self-validating protocol for assessing in vitro anticancer activity.

Caption: Workflow for in vitro evaluation of anticancer activity.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[9]

-

Cell Seeding: Seed cancer cells (e.g., A549 human lung carcinoma) into a 96-well plate at a density of 1 x 10⁵ cells per well and incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the thiophene derivative in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[10][11]

Table 1: Representative Cytotoxicity Data of a Thiophene Derivative (BU17) [7][8]

| Cell Line | IC₅₀ (µM) |

| A549 (Lung Cancer) | 2.5 |

| MCF-7 (Breast Cancer) | 3.1 |

| CT26 (Colorectal Cancer) | 4.2 |

Part 2: Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents.[12] Thiophene derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[13][14]

Mechanisms of Antimicrobial Action

The antimicrobial efficacy of thiophene compounds is linked to various mechanisms, including:

-

Disruption of Cell Membrane Integrity: Some derivatives can increase the permeability of the bacterial cell membrane, leading to cell death.[15]

-

Inhibition of Essential Enzymes: Thiophene-based compounds can inhibit enzymes crucial for microbial survival, such as DNA gyrase.[14]

-

Structure-Activity Relationship (SAR): The antimicrobial activity is highly influenced by the substituents on the thiophene ring. For instance, the presence of amino or hydroxy groups can enhance antibacterial activity.[16] SAR studies are crucial for optimizing the antimicrobial potency of these compounds.[16]

Experimental Workflow for Evaluating Antimicrobial Activity

The following workflow provides a standardized approach for screening and evaluating the antimicrobial properties of thiophene derivatives.

Caption: Workflow for antimicrobial activity evaluation.

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][17][18][19][20]

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton broth for bacteria) to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the thiophene derivative in the broth.

-

Inoculation: Add an equal volume of the standardized inoculum to each well.

-

Controls: Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[18]

Part 3: Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammatory diseases represent a significant global health burden.[21][22] Thiophene derivatives have shown promise as anti-inflammatory agents, with some commercially available non-steroidal anti-inflammatory drugs (NSAIDs) containing a thiophene moiety, such as Tinoridine and Tiaprofenic acid.[21][22][23][24][25]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of thiophene derivatives are primarily mediated through the inhibition of key enzymes in the inflammatory pathway:

-

Cyclooxygenase (COX) Inhibition: Many thiophene-based compounds act as inhibitors of COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[21][22][23][24]

-

Lipoxygenase (LOX) Inhibition: Some derivatives also exhibit inhibitory activity against lipoxygenase, another important enzyme in the inflammatory cascade.[21][23]

-

Downregulation of Pro-inflammatory Cytokines: Certain thiophene compounds can negatively regulate the expression of pro-inflammatory cytokines like TNF-α and IL-8.[24]

Experimental Workflow for Evaluating Anti-inflammatory Activity

The following workflow outlines a common approach for the in vitro assessment of the anti-inflammatory potential of thiophene derivatives.

Caption: Workflow for in vitro anti-inflammatory evaluation.

This assay measures the ability of a compound to inhibit the activity of COX enzymes.[26]

-

Enzyme Preparation: Use purified COX-1 and COX-2 enzymes.

-

Reaction Mixture: Prepare a reaction mixture containing the enzyme, a heme cofactor, and a substrate (arachidonic acid).

-

Compound Incubation: Pre-incubate the enzyme with the thiophene derivative or a control inhibitor (e.g., indomethacin) for a specific time.

-

Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction.

-

Quantify Prostaglandin Production: Measure the production of prostaglandin E₂ (PGE₂) using an ELISA kit.

-

Calculate Inhibition: Determine the percentage of inhibition of COX activity by the test compound compared to the vehicle control.

Part 4: Neuroprotective Activity: A Beacon of Hope for Neurodegenerative Disorders

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, pose a growing threat to aging populations.[2][27] Thiophene derivatives have emerged as a promising class of compounds with the potential to combat these devastating disorders.[2][27][28] Their lipophilic nature often facilitates penetration of the blood-brain barrier, a critical attribute for central nervous system therapeutics.[2]

Mechanisms of Neuroprotective Action

The neuroprotective effects of thiophene derivatives are multi-faceted and address several key pathological features of neurodegenerative diseases:

-

Inhibition of Protein Aggregation: Certain derivatives can modulate the aggregation of pathological proteins such as amyloid-β (Aβ), tau, and α-synuclein.[2][27][29]

-

Antioxidant Activity: Many thiophene compounds possess antioxidant properties, helping to alleviate oxidative stress, a major contributor to neuronal damage.[2][27]

-

Anti-inflammatory Effects: By suppressing chronic neuroinflammation, these compounds can protect neurons from inflammatory damage.[2][27]

-

Enzyme Inhibition: Thiophene derivatives can inhibit enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are important targets in the treatment of Alzheimer's and Parkinson's diseases, respectively.[2][30]

Experimental Workflow for Evaluating Neuroprotective Activity

The evaluation of neuroprotective agents requires a combination of in vitro cell-based assays and biochemical assays.

Caption: Workflow for evaluating neuroprotective activity.

This assay assesses the ability of a compound to protect neuronal cells from the toxic effects of amyloid-beta peptides, a hallmark of Alzheimer's disease.[31]

-

Cell Culture: Culture human neuroblastoma SH-SY5Y cells in a suitable medium.

-

Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.

-